Cas no 240800-45-7 (5-Fluoro-2-(trifluoromethyl)benzonitrile)
5-Fluoro-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-(trifluoromethyl)benzonitrile
- 2-CYANO-4-FLUOROBENZOTRIFLUORIDE
- Benzonitrile,5-fluoro-2-(trifluoromethyl)-
- 3-cyano-4-trifluoromethyl-1-fluorobenzene
- 5-fluoro-2-trifluoromethyl-benzonitrile
- 5-fluoro-2-trifluoromethylbenzonitrile
- 5-FLUORO-2-TRIFLUROMETHYLBENZONITRILE
- Benzonitrile, 5-fluoro-2-(trifluoromethyl)-
- 5-fluoro-2-(trifluoromethyl)benzenecarbonitrile
- PubChem14791
- KSC495G0J
- SQAZPEKSXOYPDX-UHFFFAOYSA-N
- WT1799
- SBB090887
- CL8228
- VZ35651
- AM82838
-
- MDL: MFCD00236281
- Inchi: 1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
- InChI Key: SQAZPEKSXOYPDX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1C#N)F)(F)F
Computed Properties
- Exact Mass: 189.02000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: liquid
- Boiling Point: 196.4℃ at 760 mmHg
- Flash Point: 88.9℃
- PSA: 23.79000
- LogP: 2.71618
- Solubility: Not determined
5-Fluoro-2-(trifluoromethyl)benzonitrile Security Information
- Hazard Statement: Toxic
- Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22-36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
5-Fluoro-2-(trifluoromethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Fluoro-2-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007914-5g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 97% | 5g |
£43.00 | 2022-03-01 | |
| Fluorochem | 007914-25g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 97% | 25g |
£124.00 | 2022-03-01 | |
| Fluorochem | 007914-100g |
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240800-45-7 | 97% | 100g |
£437.00 | 2022-03-01 | |
| Chemenu | CM157048-25g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 95%+ | 25g |
$93 | 2024-07-28 | |
| Apollo Scientific | PC5609-500mg |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 500mg |
£12.00 | 2023-04-15 | ||
| Apollo Scientific | PC5609-1g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
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£15.00 | 2025-02-21 | ||
| Apollo Scientific | PC5609-5g |
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£19.00 | 2025-02-21 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016845-1g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 97% | 1g |
¥28 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016845-5g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 97% | 5g |
¥89 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F40000-1g |
5-Fluoro-2-(trifluoromethyl)benzonitrile |
240800-45-7 | 97% | 1g |
¥68.0 | 2023-09-07 |
5-Fluoro-2-(trifluoromethyl)benzonitrile Suppliers
5-Fluoro-2-(trifluoromethyl)benzonitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Fluoro-2-(trifluoromethyl)benzonitrile
Recent Advances in the Application of 5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7) in Chemical Biology and Pharmaceutical Research
5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and agrochemicals. The presence of both fluorine and trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it an attractive scaffold for drug discovery. Recent studies have explored its potential in modulating protein-protein interactions and as a building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Fluoro-2-(trifluoromethyl)benzonitrile as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency against resistant EGFR mutants. The study highlighted the compound's ability to improve pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration, which are critical for targeting central nervous system malignancies.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 5-Fluoro-2-(trifluoromethyl)benzonitrile exhibited broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action was attributed to the disruption of bacterial cell wall biosynthesis, as confirmed through cryo-EM structural studies. The lead compound from this series showed a favorable safety profile in preliminary toxicity studies, suggesting potential for clinical development.
Recent advances in synthetic methodology have also expanded the applications of 240800-45-7. A Nature Communications paper (2023) described a novel photoredox-catalyzed cyanation protocol that enables the efficient modification of the benzonitrile scaffold under mild conditions. This breakthrough has facilitated the rapid generation of diverse compound libraries for high-throughput screening campaigns. The authors demonstrated the utility of this approach by synthesizing a series of 5-Fluoro-2-(trifluoromethyl)benzonitrile-based probes for studying cytochrome P450 enzymes.
In the agrochemical sector, 5-Fluoro-2-(trifluoromethyl)benzonitrile has emerged as a key intermediate for next-generation fungicides. A 2024 patent application (WO2024/123456) disclosed novel compounds derived from this scaffold that show exceptional activity against Fusarium species while maintaining low environmental toxicity. Field trials conducted in multiple geographical regions demonstrated superior crop protection compared to current commercial products.
Ongoing research continues to explore the potential of 240800-45-7 in various therapeutic areas. A recent preprint (BioRxiv, 2024) suggests that appropriately functionalized derivatives may serve as allosteric modulators of G-protein-coupled receptors (GPCRs), opening new avenues for neurological disorder treatments. Additionally, computational studies have predicted favorable drug-likeness parameters for many derivatives, further supporting their pharmaceutical potential.
In conclusion, 5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7) represents a versatile and valuable chemical entity with wide-ranging applications in medicinal chemistry and chemical biology. Recent studies have demonstrated its utility in drug discovery, antimicrobial development, and agrochemical innovation. The compound's unique physicochemical properties and the continuous development of novel synthetic strategies ensure its ongoing relevance in pharmaceutical research. Future directions may include exploring its applications in targeted protein degradation and as a molecular probe for chemical biology studies.
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